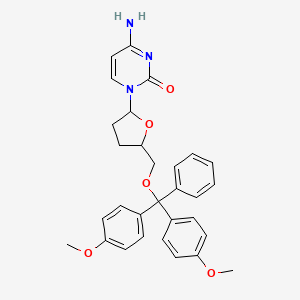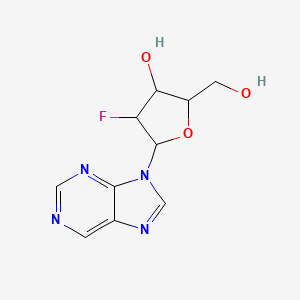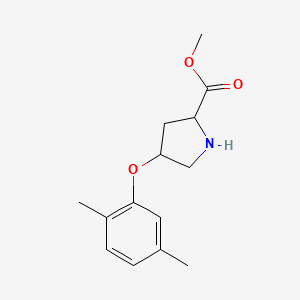![molecular formula C10H6Cl2N2O2 B12106051 (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one](/img/structure/B12106051.png)
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound can lead to the formation of the isoxazole ring.
Introduction of the chloromethyl group: This step involves the chloromethylation of the isoxazole ring, which can be carried out using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst.
Attachment of the pyridine moiety: The final step involves the condensation of the chloromethyl isoxazole with 2-chloropyridine-3-carbaldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions typically involve the use of polar solvents and mild heating.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Cycloaddition reactions: These reactions often require the use of catalysts such as transition metal complexes and can be carried out under thermal or photochemical conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Aplicaciones Científicas De Investigación
(4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one has several scientific research applications, including:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infectious diseases.
Materials science: The unique structural features of the compound make it suitable for the development of novel materials with specific electronic or optical properties.
Chemical biology: The compound can be used as a probe to study various biological processes, including enzyme activity and protein-ligand interactions.
Agricultural chemistry:
Mecanismo De Acción
The mechanism of action of (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(4E)-3-(bromomethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.
(4E)-3-(chloromethyl)-4-[(2-fluoropyridin-3-yl)methylene]isoxazol-5(4H)-one: Similar structure but with a fluoropyridine moiety instead of a chloropyridine moiety.
(4E)-3-(chloromethyl)-4-[(2-methylpyridin-3-yl)methylene]isoxazol-5(4H)-one: Similar structure but with a methylpyridine moiety instead of a chloropyridine moiety.
Uniqueness
The uniqueness of (4E)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylene]isoxazol-5(4H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H6Cl2N2O2 |
|---|---|
Peso molecular |
257.07 g/mol |
Nombre IUPAC |
(4Z)-3-(chloromethyl)-4-[(2-chloropyridin-3-yl)methylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-8-7(10(15)16-14-8)4-6-2-1-3-13-9(6)12/h1-4H,5H2/b7-4- |
Clave InChI |
IWYTXGHOCYLJGW-DAXSKMNVSA-N |
SMILES isomérico |
C1=CC(=C(N=C1)Cl)/C=C\2/C(=NOC2=O)CCl |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C=C2C(=NOC2=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)
![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)


amine](/img/structure/B12106000.png)
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)







